molecular formula C19H22N6O B6454728 1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole CAS No. 2549006-17-7

1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

Cat. No.: B6454728
CAS No.: 2549006-17-7
M. Wt: 350.4 g/mol
InChI Key: GERCYDLKACTYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.18550935 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles and pyrazoles. Its unique structure integrates multiple heterocyclic rings, contributing to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Cyclocondensation : The reaction of hydrazines with diketones or other carbonyl compounds under optimized conditions.
  • Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the purity and structure of the synthesized compound.

Technical Details

Parameter Details
Molecular Formula C₁₈H₁₈N₄O
Key Functional Groups Benzodiazole, Pyrazole
Synthesis Method Multi-step organic reactions

Pharmacological Properties

The biological activity of this compound is linked to its interaction with various biological targets. Similar compounds have shown potential as:

  • Anti-inflammatory Agents : Compounds in this class often exhibit significant anti-inflammatory activity. For instance, derivatives with similar structures have demonstrated IC50 values (the concentration required to inhibit 50% of the target) ranging from 71.11 to 81.77 μg/mL against COX enzymes .
  • Analgesics : The analgesic properties are attributed to their ability to modulate pain pathways, with some pyrazole derivatives showing superior efficacy compared to traditional analgesics like diclofenac .

The mechanism of action for compounds like this compound typically involves:

  • Inhibition of Enzymes : These compounds may act as inhibitors or modulators in various biochemical pathways related to inflammation and pain.
  • Receptor Interaction : The interaction with specific receptors or enzymes can lead to alterations in cellular processes that are crucial for inflammation and pain response.

Case Studies

Recent studies have illustrated the efficacy of similar compounds:

  • A study by Abdellatif et al. highlighted that several pyrazole derivatives exhibited high COX-2 inhibitory activity with selectivity indices indicating a preference for COX-2 over COX-1 .
  • Another investigation showed that certain derivatives had minimal degenerative changes in histopathological examinations of rats’ organs, suggesting a favorable safety profile alongside their therapeutic effects .

Properties

IUPAC Name

[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-2-25-17-6-4-3-5-15(17)21-19(25)24-11-13-9-23(10-14(13)12-24)18(26)16-7-8-20-22-16/h3-8,13-14H,2,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERCYDLKACTYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.